3-Chloro-5-cyanobenzoic acid
Overview
Description
3-Chloro-5-cyanobenzoic acid is a chemical compound that belongs to the family of benzoic acids. It is characterized by the presence of a chlorine atom at the third position and a cyano group at the fifth position on the benzene ring. This compound appears as a white crystalline powder and is soluble in organic solvents but insoluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3-Chloro-5-cyanobenzoic acid involves the reaction of 3-cyano toluene with chlorine gas in a reversed tower-type reactor to generate 3-chloromethyl cyanophenyl. This intermediate is then subjected to a heating oxidation reaction using hydrogen peroxide under the effects of vanadyl sulfate and sodium tungstate catalysts, along with benzyl chloride triethylammonium phase transfer catalyst, to produce 3-cyanobenzoic acid . The overall yield of this method can reach up to 80%, making it suitable for industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyanobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Major Products
Substitution Products: Various substituted benzoic acids.
Reduction Products: 3-Chloro-5-aminobenzoic acid.
Coupling Products: Biaryl compounds.
Scientific Research Applications
3-Chloro-5-cyanobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Chloro-5-cyanobenzoic acid exerts its effects involves the induction of oxidative stress. In biological systems, it has been shown to increase the generation of reactive oxygen species (ROS), which can lead to the inhibition of growth in plants such as maize seedlings . The compound stimulates respiration sensitive to potassium cyanide and salicylhydroxamic acid, indicating its impact on the cytochrome oxidase and alternative oxidase pathways .
Comparison with Similar Compounds
3-Chloro-5-cyanobenzoic acid can be compared with other similar compounds such as:
- 3-Cyano-4-chlorobenzoic acid
- 3-Cyano-2-chlorobenzoic acid
- 4-Chloro-3-cyanobenzoic acid
These compounds share similar structural features but differ in the position of the chlorine and cyano groups on the benzene ring. The unique positioning of these groups in this compound contributes to its distinct chemical reactivity and applications .
Properties
IUPAC Name |
3-chloro-5-cyanobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZBPYYWJAVBMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620511 | |
Record name | 3-Chloro-5-cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327056-71-3 | |
Record name | 3-Chloro-5-cyanobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=327056-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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